molecular formula C6H15ClN2O2S B1380149 2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride CAS No. 1630096-69-3

2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride

Cat. No. B1380149
CAS RN: 1630096-69-3
M. Wt: 214.71 g/mol
InChI Key: HBFQHWRYVHJAJJ-UHFFFAOYSA-N
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Description

2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride (ACMES) is a small molecule that has been studied extensively due to its unique properties and potential applications in scientific research. ACMES is a cyclic amine derivative and is a type of sulfonamide, a class of compounds with a wide range of uses in medicine and research.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound, with its CAS Number: 1630096-69-3, is utilized in pharmaceutical research due to its potential as a building block for drug development . Its sulfonamide group is a common moiety in many therapeutic agents, indicating its utility in creating new medications with possible applications in treating a range of diseases.

Material Science: Polymer Synthesis

The amino group in the compound’s structure makes it a candidate for polymer synthesis applications. It can be involved in amino–yne click chemistry reactions, which are beneficial for synthesizing polymers with unique structures . This can lead to the development of new materials with specific properties for industrial use.

Surface Immobilization Techniques

Surface immobilization involves attaching biomolecules to solid supports, and this compound could play a role due to its reactive functional groups. It can be used to create surfaces with specific interactions for biomolecules, which is crucial in sensor technology and diagnostics .

Design of Drug Delivery Systems

The compound’s structure allows for its incorporation into drug delivery systems. Its functional groups can be modified to interact with biological targets, enhancing the delivery of therapeutic agents to specific sites within the body .

Hydrogel Material Preparation

Hydrogels are three-dimensional networks that can hold large amounts of water and are used in medical applications. The compound’s ability to participate in click chemistry reactions makes it suitable for creating hydrogels with tailored properties for use in wound healing or as scaffolds for tissue engineering .

properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-3-4-11(9,10)8-5-6-1-2-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFQHWRYVHJAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyclopropylmethyl)ethane-1-sulfonamide hydrochloride

CAS RN

1630096-69-3
Record name Ethanesulfonamide, 2-amino-N-(cyclopropylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630096-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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